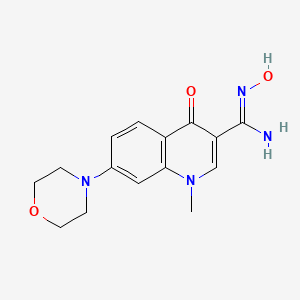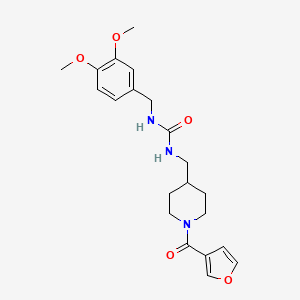
1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyl group substituted with two methoxy groups, a furan ring, and a piperidine moiety, all connected through a urea linkage. The presence of these diverse functional groups allows for a wide range of chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
-
Formation of the Benzyl Intermediate:
- Starting with 3,4-dimethoxybenzaldehyde, a reductive amination reaction is performed using an appropriate amine to form the benzylamine intermediate.
- Reaction conditions: Reductive amination is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
-
Synthesis of the Piperidine Derivative:
- The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and a halogenated furan compound.
- Reaction conditions: This step often requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
-
Coupling to Form the Urea Linkage:
- The final step involves coupling the benzylamine intermediate with the piperidine derivative using a urea-forming reagent such as phosgene or triphosgene.
- Reaction conditions: This reaction is typically carried out under anhydrous conditions in a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of methoxy groups yields aldehydes or carboxylic acids.
- Reduction of the urea linkage yields amines.
- Substitution on the furan ring yields various substituted furan derivatives.
Applications De Recherche Scientifique
1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the methoxy groups may facilitate binding to hydrophobic pockets, while the urea linkage can form hydrogen bonds with active site residues.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxybenzyl)-3-(piperidin-4-yl)methylurea: Lacks the furan ring, resulting in different reactivity and biological activity.
1-(3,4-Dimethoxybenzyl)-3-((1-(thiophen-3-carbonyl)piperidin-4-yl)methyl)urea: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.
Uniqueness: 1-(3,4-Dimethoxybenzyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is unique due to the presence of both the furan ring and the piperidine moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of applications and interactions that are not possible with simpler analogs.
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-27-18-4-3-16(11-19(18)28-2)13-23-21(26)22-12-15-5-8-24(9-6-15)20(25)17-7-10-29-14-17/h3-4,7,10-11,14-15H,5-6,8-9,12-13H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBZKSONURZULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-CHLOROPHENYL)(2-METHYL-1H-INDOL-3-YL)METHYL]-2-METHYL-1H-INDOLE](/img/structure/B2787003.png)
![N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2787004.png)
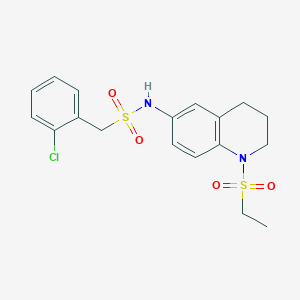
![8-(5-chloro-2-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2787007.png)
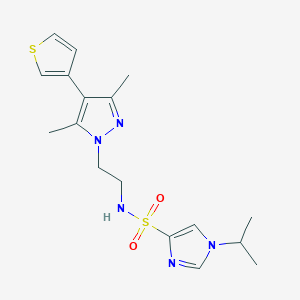
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2787011.png)
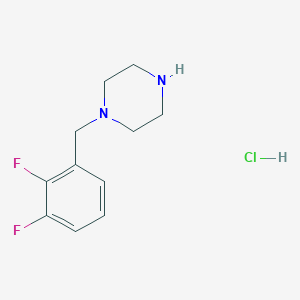
![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2787014.png)

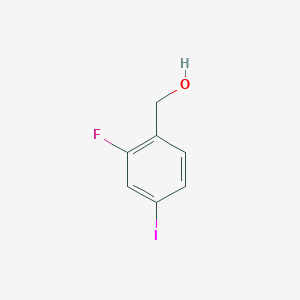
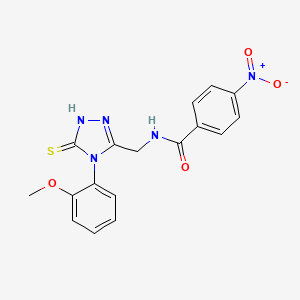
![1-(5-Fluoro-1-benzothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2787020.png)
